molecular formula C22H16BrNO5S B2519009 4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide CAS No. 923123-02-8

4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide

Cat. No.: B2519009
CAS No.: 923123-02-8
M. Wt: 486.34
InChI Key: FUEUQDVRWNPQIQ-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a chromen-4-one core linked to a 4-bromophenylsulfonamide group via a 4-methoxyphenyl substituent. Its structure combines a sulfonamide moiety—a well-known pharmacophore in cyclooxygenase-2 (COX-2) inhibitors—with a chromenone scaffold, which is associated with diverse biological activities, including anti-inflammatory and anticancer properties . The para-methoxy group on the phenyl ring and the bromine atom on the sulfonamide are critical for modulating electronic and steric effects, influencing both solubility and target binding .

Properties

IUPAC Name

4-bromo-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrNO5S/c1-28-17-7-2-14(3-8-17)22-13-20(25)19-12-16(6-11-21(19)29-22)24-30(26,27)18-9-4-15(23)5-10-18/h2-13,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEUQDVRWNPQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the Friedel-Crafts acylation followed by nucleophilic substitution reactions .

    Formation of Chromenone Core: This step involves the cyclization of appropriate precursors under acidic conditions to form the chromenone structure.

    Introduction of Methoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction where a methoxyphenyl group is introduced to the chromenone core.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonamide reagent under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is C23H16BrNO4SC_{23}H_{16}BrNO_4S, with a molecular weight of approximately 450.3 g/mol. The presence of the chromenyl moiety provides a rigid framework that enhances its biological activity through interactions with various biological targets.

Biological Activities

Research indicates that 4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide exhibits several notable biological activities:

  • Anticancer Properties :
    • The compound has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells. The mechanism of action may involve the inhibition of specific enzymes or pathways critical for tumor growth .
  • Antimicrobial Activity :
    • This compound has been evaluated for its antibacterial properties, showing significant activity against several bacterial strains. Its mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
  • Enzyme Inhibition :
    • The sulfonamide group is known for its ability to inhibit carbonic anhydrases, which are enzymes involved in various physiological processes. The compound's selectivity for certain isoforms of these enzymes could make it valuable in treating conditions like glaucoma or metabolic disorders .

Synthesis and Reaction Pathways

The synthesis of This compound typically involves multi-step organic reactions:

  • Starting Materials :
    • Commonly used reagents include bromine sources, methoxyphenyl derivatives, and sulfonamide precursors.
  • Synthetic Route :
    • A typical synthetic pathway might include the bromination of a precursor followed by the introduction of the methoxyphenyl group through nucleophilic substitution reactions. The final sulfonamide formation can be achieved through coupling reactions involving sulfonyl chlorides .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

StudyFocusFindings
Nemr et al. (2021)Anticancer ActivityDemonstrated significant apoptosis induction in MDA-MB-231 breast cancer cells with increased annexin V-FITC staining by 22-fold compared to control .
AboulMagd et al. (2021)Enzyme InhibitionShowed excellent inhibition of carbonic anhydrase IX with IC50 values ranging from 10.93 to 25.06 nM, indicating potential for targeted cancer therapies .
Hassan et al. (2022)Antimicrobial ActivityEvaluated against multiple bacterial strains, revealing promising antibacterial effects and potential for further development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes . The chromenone core may also interact with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The compound’s closest analogs include sulfonamide derivatives with quinazolinone, benzodiazol, or substituted phenyl rings. Key structural variations and their implications are summarized below:

Compound Name Core Structure Substituents Key Modifications
4-Bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide (Target) Chromen-4-one 4-Bromophenylsulfonamide, 4-methoxyphenyl Chromenone core enhances π-π interactions
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide Quinazolin-4-one 4-Methoxyphenyl, ethenyl bridge Quinazolinone core improves COX-2 affinity
4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide Simple phenyl 4-Bromophenylsulfonamide, 4-methoxyphenyl Lacks chromenone; reduced steric bulk
4-Chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide Chromen-4-one 4-Chlorophenylsulfonamide Bromine → Chlorine substitution

COX-2 Inhibition Activity

However, its quinazolinone-containing analog (Table 1, compound 1c) demonstrated 47.1% COX-2 inhibition at 20 μM, outperforming earlier derivatives like 2-(4-nitrophenyl)-3-(tolyl)-4(3H)-quinazolinone (27.72% at 22 μM) but remaining less potent than celecoxib (80.1% at 1 μM) . The para-methoxy group on the phenyl ring is essential for activity, as its removal (e.g., compound 1a) abolishes inhibition .

Table 1: COX-2 Inhibition Data for Selected Analogs
Compound COX-2 Inhibition (%) Concentration (μM) Reference
Celecoxib 80.1 1
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (1c) 47.1 20
2-(4-Nitrophenyl)-3-(tolyl)-4(3H)-quinazolinone 27.7 22

Solubility and Physicochemical Properties

Sulfonamide derivatives often face solubility challenges. The target compound’s quinazolinone analog exhibited poor solubility at 50 μM, limiting its efficacy in vitro . In contrast, simpler analogs like 4-bromo-N-(4-methoxyphenyl)benzenesulfonamide () may have better solubility due to reduced steric hindrance but lack the chromenone core’s binding advantages.

Substituent Effects on Bioactivity

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and stronger electron-withdrawing effects may enhance binding to hydrophobic pockets in COX-2 compared to chlorine .
  • Chromenone vs. Quinazolinone: Chromenone’s planar structure facilitates π-π stacking with aromatic residues in enzyme active sites, while quinazolinone’s fused ring system offers rigidity for selective inhibition .

Biological Activity

4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzene-1-sulfonamide is a complex organic compound notable for its unique structural features that include a bromine atom, a methoxyphenyl group, and a chromenyl moiety. This compound falls under the category of benzamides and sulfonamides, which are known for their diverse biological activities.

  • Molecular Formula : C22_{22}H16_{16}BrN O5_5S
  • Molecular Weight : 486.3 g/mol
  • CAS Number : 923123-02-8

Structural Characteristics

The presence of the chromenyl structure provides rigidity and allows for various substitutions that can influence the compound's reactivity and biological activity. The methoxy group enhances solubility, facilitating interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits several potential biological activities:

Antimicrobial Properties

Studies have shown that compounds with similar structures often display antimicrobial properties. The chromenyl moiety is believed to interact with microbial enzymes or cell membranes, leading to inhibition of growth.

Anticancer Activity

Preliminary research suggests that this compound may possess anticancer properties. The mechanism of action could involve the modulation of specific signaling pathways or direct interaction with cancer cell receptors, leading to reduced proliferation.

Cardiovascular Effects

Certain sulfonamide derivatives have been reported to affect cardiovascular parameters. For instance, compounds similar to this compound may interact with calcium channels, influencing blood pressure and coronary resistance .

Structure-Activity Relationship (SAR)

The structure of this compound is critical in determining its biological activity. Variations in the chromenyl moiety or substitutions on the benzene ring can significantly alter its pharmacological profile.

Table 1: Summary of Biological Activities

Compound NameStructure HighlightsBiological Activity
This compoundContains bromine and methoxy groupsAntimicrobial, anticancer
4-bromo-N-(tert-butyl)benzamideLacks chromenyl moietyAnti-inflammatory
2,5-dichloro-N-(4-nitrophenyl)benzenesulfonamideSimilar structure without methoxyCardiovascular effects

Case Study: Anticancer Activity

In a study examining the impact of various chromenyl derivatives on cancer cell lines, it was observed that those containing methoxy groups exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The proposed mechanism involved increased cellular uptake due to improved solubility and interaction with key cellular targets.

Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively bind to enzymes involved in cancer metabolism, supporting its potential as an anticancer agent.

Q & A

Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

To optimize synthesis, focus on stepwise reaction condition control. For example:

  • Step 1 : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of intermediates.
  • Step 2 : Employ catalysts like pyridine or DMAP to enhance sulfonamide coupling efficiency .
  • Step 3 : Purify intermediates via column chromatography (silica gel, gradient elution) to isolate high-purity precursors .
  • Final Step : Recrystallize the product using solvent systems (e.g., ethanol/water) to achieve >95% purity .

Advanced: What advanced crystallographic techniques are recommended for determining its three-dimensional structure?

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement, leveraging high-resolution data to resolve bromine and sulfonamide group positions .
  • ORTEP Visualization : Generate thermal ellipsoid plots to analyze bond angles and torsional strain in the chromenyl system .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds between sulfonamide NH and methoxy O) to predict packing behavior .

Basic: Which spectroscopic and chromatographic methods are effective for characterization?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at position 4, methoxy at 4-phenyl) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) functional groups .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation .

Advanced: How can researchers systematically identify its biological targets?

  • Computational Docking : Screen against kinase or protease databases (e.g., PDB) using AutoDock Vina to prioritize targets .
  • Surface Plasmon Resonance (SPR) : Immobilize recombinant proteins to measure binding affinity (KD) in real-time .
  • Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins in cell lysates after compound treatment .

Basic: What strategies enhance aqueous solubility and stability for in vitro assays?

  • Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without denaturing proteins .
  • Salt Formation : Synthesize sodium or hydrochloride salts via acid-base reactions to improve hydrophilicity .
  • Lyophilization : Prepare stable amorphous solid dispersions for long-term storage .

Advanced: What methodologies elucidate structure-activity relationships (SAR) of its chromenyl and sulfonamide moieties?

  • Analog Synthesis : Replace bromine with chlorine or methoxy with ethoxy to assess electronic effects on bioactivity .
  • Bioisosteric Replacement : Substitute the sulfonamide with carbamate or urea groups to evaluate binding pocket compatibility .
  • 3D-QSAR Modeling : Build CoMFA/CoMSIA models using IC50 data from enzyme inhibition assays .

Basic: How are key reaction mechanisms in its synthesis validated?

  • Isotopic Labeling : Use ¹⁸O-labeled water to trace carbonyl oxygen origins during chromen-4-one formation .
  • Intermediate Trapping : Quench reactions with acetic anhydride to isolate and characterize acylated intermediates .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-determining steps .

Advanced: What role does polymorphism play in its physicochemical properties?

  • XRPD Analysis : Compare diffraction patterns of polymorphs to correlate crystal forms with dissolution rates .
  • DSC/TGA : Measure melting points and thermal stability differences between polymorphs .
  • Solvent-Mediated Transition : Expose metastable forms to ethanol vapor to induce conversion to thermodynamically stable forms .

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